(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a morpholine ring, which is a six-membered ring containing oxygen and nitrogen atoms. The presence of the (Z)-2,4-dimethoxybenzylidene group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-morpholino-2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring, potentially altering the compound’s reactivity and properties.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential bioactivity. Studies have investigated its cytoprotective actions, suggesting it may have applications in protecting cells from oxidative stress and other damaging conditions . Additionally, its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and stability under various conditions make it suitable for incorporation into industrial processes.
Mechanism of Action
The mechanism of action of (Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxothiazolidinone ring can interact with thiol groups in proteins, potentially inhibiting their activity. Additionally, the benzylidene group may interact with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including cytoprotection and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2,4-dimethoxybenzylidene)-1-aza-bicyclo[2.2.2]octan-3-ol
- N-(2,4-dimethoxybenzylidene)benzenesulfonamide
- N-(2,4-dimethoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamines
Uniqueness
(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one stands out due to its combination of a thioxothiazolidinone ring and a morpholine ring, which imparts unique reactivity and potential bioactivity. Compared to similar compounds, it offers a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-20-12-4-3-11(13(10-12)21-2)9-14-15(19)18(16(23)24-14)17-5-7-22-8-6-17/h3-4,9-10H,5-8H2,1-2H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQWJOODSYJNNZ-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.